molecular formula C15H23ClN2O4 B554314 (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride CAS No. 26348-68-5

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride

Cat. No. B554314
CAS RN: 26348-68-5
M. Wt: 330.81 g/mol
InChI Key: JRPJBBBQIKFKEB-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as (S)-methyl 6-aminocaproate hydrochloride, is a synthetic amino acid derivative with a wide range of applications in laboratory research. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in a number of scientific studies as a tool for understanding the function of AChE and its role in various physiological and biochemical processes.

Scientific Research Applications

  • Synthesis of Non-proteinogenic Amino Acids and Derivatives : This compound is used in the synthesis of non-proteinogenic amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives, which are important in peptide synthesis and modification (Adamczyk & Reddy, 2001).

  • Precursors in Drug Synthesis : It serves as a key intermediate in synthesizing precursors for drug molecules, such as methotrexate derivatives, which are vital in studying the inhibition of folate metabolism (Piper, Montgomery, Sirotnak, & Chello, 1982).

  • Coupling Agent in Protein and Enzyme Conjugation : The compound is instrumental in synthesizing heterobifunctional coupling agents critical for chemoselective conjugation of proteins and enzymes, a key process in biochemical research (Reddy et al., 2005).

  • Fragment Synthesis in Cytotoxic Compounds : It is used in synthesizing fragments of cytotoxic compounds like onchidin, which has applications in cancer research and therapy (Feng et al., 2013).

  • Synthesis of Phosphazene Derivatives : This chemical is utilized in the synthesis of phosphazene derivatives having amino acid esters, important in the study of thermosensitive properties for biomedical applications (Uslu et al., 2017).

  • Role in Synthesis of Schiff's Bases : It is a component in the synthesis of Schiff's bases derived from lysine, which are studied for their potential as corrosion inhibitors, blending chemistry with industrial applications (Gupta et al., 2016).

  • Detoxification of Carcinogenic Compounds : Research has indicated its potential in detoxifying carcinogenic compounds, demonstrating an important application in environmental chemistry and health safety (Zhu et al., 2010).

Mechanism of Action

Target of Action

The primary target of (S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, also known as Z-LYS-OME HCL, is the amino group of lysine residues in peptide chains . The compound interacts with these targets during the process of peptide synthesis, where it plays a crucial role in the assembly of peptides with specific sequences and structures .

Mode of Action

The compound acts by temporarily blocking the reactivity of the lysine amino group, allowing for selective reactions at other sites within the peptide chain . Its mechanism of action involves the formation of a stable amide bond with the lysine amino group, which prevents unwanted side reactions during peptide synthesis . This process is known as “protection” in peptide synthesis, where the compound serves as a protecting group for the amino group of lysine .

Biochemical Pathways

The compound’s action affects the biochemical pathway of peptide synthesis. By blocking the reactivity of the lysine amino group, it allows for the controlled and precise assembly of peptides with specific sequences and structures .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the resulting peptides that are synthesized. By serving as a protecting group for the lysine amino group, the compound enables the synthesis of peptides with specific sequences and structures . This can facilitate the production of peptides for various applications, from research to pharmaceutical development.

properties

IUPAC Name

methyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(9-5-6-10-16)17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPJBBBQIKFKEB-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475072
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26348-68-5
Record name Methyl N~2~-[(benzyloxy)carbonyl]-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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